Cas no 90763-46-5 (2-methoxy-5-nitrobenzoyl chloride)
2-methoxy-5-nitrobenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-5-nitrobenzoyl chloride
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2-methoxy-5-nitrobenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015001614-250mg |
2-Methoxy-5-nitrobenzoyl chloride |
90763-46-5 | 97% | 250mg |
$480.00 | 2023-08-31 | |
| Alichem | A015001614-500mg |
2-Methoxy-5-nitrobenzoyl chloride |
90763-46-5 | 97% | 500mg |
$839.45 | 2023-08-31 | |
| Alichem | A015001614-1g |
2-Methoxy-5-nitrobenzoyl chloride |
90763-46-5 | 97% | 1g |
$1504.90 | 2023-08-31 |
2-methoxy-5-nitrobenzoyl chloride Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-methoxy-5-nitrobenzoyl chloride
2-Methoxy-5-Nitrobenzoyl Chloride (CAS No: 90763-46-5)
2-Methoxy-5-Nitrobenzoyl Chloride, also known by its CAS number 90763-46-5, is a versatile organic compound with significant applications in the field of organic synthesis and materials science. This compound, characterized by its benzoyl chloride functional group and substituted methoxy and nitro groups, has garnered attention due to its unique chemical properties and potential for further derivatization.
The molecular structure of 2-Methoxy-5-Nitrobenzoyl Chloride consists of a benzene ring with a methoxy group (-OCH3) at the 2-position and a nitro group (-NO2) at the 5-position, with a benzoyl chloride group (-COCl) attached to the benzene ring. This substitution pattern imparts distinct electronic and steric effects, making it a valuable intermediate in various chemical reactions. The presence of the nitro group introduces electron-withdrawing effects, which can influence the reactivity of the molecule in nucleophilic acyl substitution reactions.
Recent studies have explored the use of 2-Methoxy-5-Nitrobenzoyl Chloride in the synthesis of bioactive compounds. For instance, researchers have employed this compound as a key intermediate in the development of novel pharmaceutical agents targeting specific biological pathways. The nitro group's ability to act as an electron-withdrawing substituent facilitates the formation of stable intermediates during these reactions, enhancing the efficiency of drug design processes.
In addition to its role in drug discovery, 2-Methoxy-5-Nitrobenzoyl Chloride has been utilized in the synthesis of advanced materials, such as polymeric systems and functionalized surfaces. Its reactivity towards nucleophiles makes it an ideal candidate for forming amides, esters, and other derivatives, which are essential components in modern materials science.
The synthesis of 2-Methoxy-5-Nitrobenzoyl Chloride typically involves multi-step procedures that include nitration, methylation, and acylation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs while maintaining high yields.
From an environmental standpoint, understanding the degradation pathways of 2-Methoxy-5-Nitrobenzoyl Chloride is crucial for assessing its potential impact on ecosystems. Studies have shown that under certain conditions, this compound undergoes hydrolysis to form corresponding carboxylic acids, which are less hazardous to the environment.
In conclusion, 2-Methoxy-5-Nitrobenzoyl Chloride (CAS No: 90763-46-5) stands as a pivotal compound in contemporary organic chemistry. Its unique structure and reactivity continue to drive innovation across multiple disciplines, from drug discovery to materials development. As research progresses, new applications for this compound are likely to emerge, further solidifying its importance in both academic and industrial settings.
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